

Application Notes and Protocols for 1-Phenylpiperazinium Chloride in Research

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Compound of Interest

Compound Name: *1-Phenylpiperazinium chloride*

Cat. No.: B132860

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Introduction

1-Phenylpiperazinium chloride, the hydrochloride salt of 1-phenylpiperazine, is a versatile chemical compound utilized in various fields of research, particularly in neuropharmacology and medicinal chemistry.^{[1][2]} As a derivative of piperazine, it serves as a crucial building block in the synthesis of a wide array of bioactive molecules and is a subject of investigation for its own pharmacological properties.^[1] These application notes provide an overview of its utility as a research tool, focusing on its role as a monoamine releasing agent and its interactions with neurotransmitter systems.

1-Phenylpiperazine is recognized as a rigid analog of amphetamine and functions as a monoamine releasing agent, impacting the levels of norepinephrine, serotonin, and dopamine in the synapse.^[3] This activity makes it a valuable tool for studying the modulation of monoaminergic neurotransmission, which is implicated in various neurological and psychiatric conditions.^{[1][4]}

Physicochemical Properties and Data

Property	Value	Reference
Molecular Formula	$C_{10}H_{15}ClN_2$	[5]
Molecular Weight	198.69 g/mol	[5]
Appearance	Clear colorless to yellow liquid or solid	[1][2]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and chloroform	[2]
pKa	pK1: 8.71 (+1) (25°C, $\mu=0.1$)	[2]

Biological Activity and Mechanism of Action

1-Phenylpiperazine (1-PP) primarily acts as a monoamine releasing agent.[3] It interacts with the transporters for norepinephrine (NET), serotonin (SERT), and dopamine (DAT), causing the reverse transport or efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[4] This leads to an increase in the extracellular concentration of these monoamines, thereby enhancing monoaminergic signaling.

The compound exhibits a degree of selectivity, being most potent at releasing norepinephrine, followed by serotonin, and then dopamine.[3] This profile makes it a useful tool for dissecting the roles of these neurotransmitter systems in various physiological and pathological processes. Derivatives of 1-phenylpiperazine have been synthesized and studied for their potential to target specific serotonin and dopamine receptors, highlighting the therapeutic potential of this chemical scaffold.[1][6]

Quantitative Data: Monoamine Release

The following table summarizes the half-maximal effective concentration (EC_{50}) values for monoamine release induced by 1-phenylpiperazine.

Neurotransmitter	EC ₅₀ (nM)
Norepinephrine	186
Serotonin	880
Dopamine	2,530

(Data sourced from Wikipedia, which cites a primary research article)[3]

Application: In Vitro Model for Studying Monoamine Release

Objective: To investigate the effect of **1-Phenylpiperazinium chloride** on the release of monoamines (dopamine, norepinephrine, serotonin) from cultured neuronal cells or synaptosomes.

Experimental Protocol: In Vitro Monoamine Release Assay

This protocol provides a general framework. Specific cell lines (e.g., PC12, SH-SY5Y) or primary neuronal cultures, as well as the method of detection (e.g., HPLC-ECD, fluorescent sensors), will need to be optimized for the specific research question.

Materials:

- **1-Phenylpiperazinium chloride** stock solution (e.g., 10 mM in sterile water or DMSO)
- Cultured neuronal cells (e.g., PC12 cells differentiated with NGF) or isolated synaptosomes
- Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
- Neurotransmitter loading solution (containing dopamine, norepinephrine, or serotonin)
- Wash buffer
- Detection system (e.g., HPLC with electrochemical detection, microplate reader for fluorescent assays)

- Positive controls (e.g., amphetamine, tyramine)
- Negative control (vehicle)

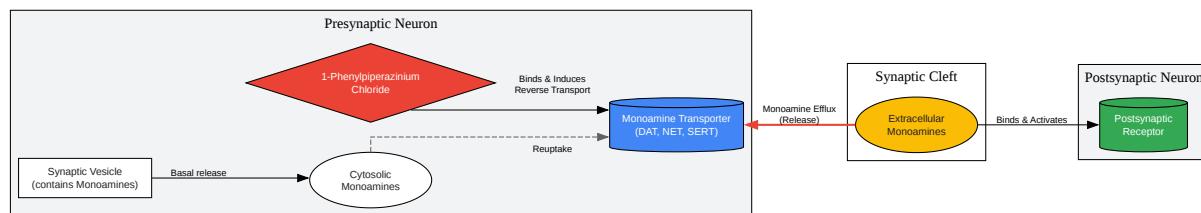
Procedure:

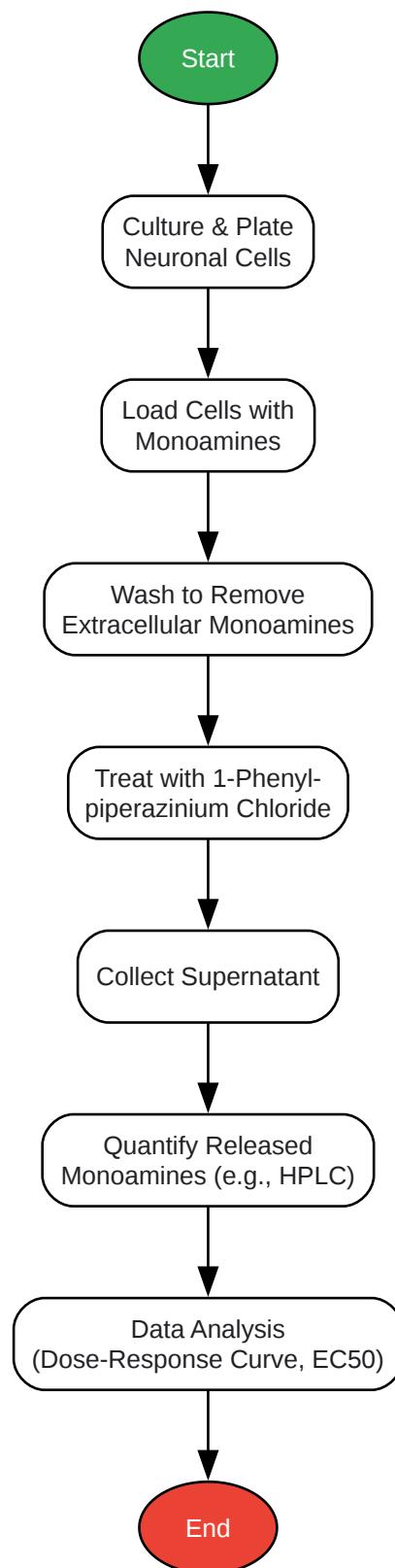
- Cell Culture and Plating: Culture and differentiate neuronal cells in appropriate multi-well plates to the desired confluence.
- Neurotransmitter Loading:
 - Remove the culture medium.
 - Add the neurotransmitter loading solution to the cells and incubate for a specified time (e.g., 1-2 hours) to allow for uptake of the monoamine.
- Washing:
 - Gently aspirate the loading solution.
 - Wash the cells multiple times with wash buffer to remove extracellular neurotransmitters.
- Compound Treatment:
 - Add assay buffer containing various concentrations of **1-Phenylpiperazinium chloride** (e.g., 1 nM to 100 μ M), positive controls, or vehicle to the cells.
 - Incubate for a defined period (e.g., 10-30 minutes).
- Sample Collection:
 - Collect the supernatant (extracellular medium) from each well. This contains the released neurotransmitters.
- Quantification of Released Neurotransmitters:
 - Analyze the collected supernatant using a suitable detection method (e.g., HPLC-ECD) to quantify the concentration of the released monoamine.

- Data Analysis:
 - Calculate the percentage of neurotransmitter release for each concentration of **1-Phenylpiperazinium chloride** relative to the total cellular content (which can be determined by lysing a separate set of loaded cells).
 - Plot a dose-response curve and determine the EC₅₀ value.

Visualizations

Signaling Pathway of a Monoamine Releasing Agent





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